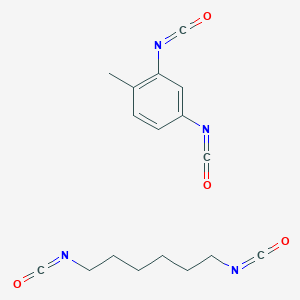
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene is a complex chemical compound with the molecular formula C17H18N4O4 . This compound is a polymer formed from the reaction between benzene, 2,4-diisocyanato-1-methyl- and 1,6-diisocyanatohexane. It is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene involves the polymerization of benzene, 2,4-diisocyanato-1-methyl- with 1,6-diisocyanatohexane. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the proper formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under precise conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. Safety measures are also in place to handle the reactive nature of the isocyanates involved .
化学反应分析
Types of Reactions
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the polymer, affecting its properties.
Substitution: The polymer can undergo substitution reactions where certain groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions under which it is carried out. For example, oxidation may produce different oxidized forms of the polymer, while substitution reactions can result in polymers with different functional groups .
科学研究应用
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and biocompatible coatings.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism by which 1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene exerts its effects involves its interaction with various molecular targets. The isocyanate groups in the polymer can react with nucleophiles, leading to the formation of stable bonds. This reactivity is crucial for its applications in creating durable materials and coatings .
相似化合物的比较
Similar Compounds
Benzene, 2,4-diisocyanato-1-methyl-: A precursor to the polymer.
1,6-Diisocyanatohexane: Another precursor used in the polymerization process.
Toluene diisocyanate (TDI): A similar compound used in the production of polyurethane foams and coatings.
Uniqueness
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to form stable bonds with various nucleophiles makes it highly valuable in industrial applications .
属性
CAS 编号 |
128000-11-3 |
|---|---|
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC 名称 |
1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChI 键 |
SSKTUAMBCSPDKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
规范 SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Key on ui other cas no. |
26426-91-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















